REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH:8]2[CH2:13][OH:14])OCC1.[CH2:15](Br)[CH:16]=[CH2:17]>C1COCC1>[CH2:17]([O:14][CH2:13][CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]1=[O:3])[CH:16]=[CH2:15] |f:0.1|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12C(CCCC2)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 60° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 50 mL of 10% aq HCl
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 1 hr at rt
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 0° C. and neutralized carefully with solid Na2CO3
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |